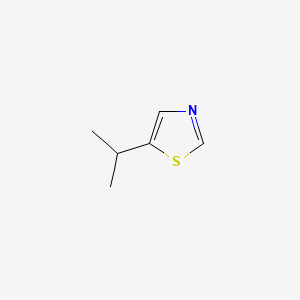

5-Isopropylthiazole

Description

Overview of Thiazole (B1198619) Ring Systems in Organic and Medicinal Chemistry

Thiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. encyclopedia.pubglobalresearchonline.net This aromatic ring system is a cornerstone in medicinal chemistry, forming the structural backbone of numerous naturally occurring and synthetic compounds with significant pharmacological activity. ijper.orgbenthamdirect.com The unique electronic properties imparted by the sulfur and nitrogen heteroatoms allow the thiazole ring to engage in various biological interactions, making it a "privileged scaffold" in drug discovery. nih.govijpsjournal.com

The versatility of the thiazole nucleus is demonstrated by its presence in a wide array of approved drugs. Notable examples include the antibiotic Penicillin, the essential vitamin B1 (Thiamine), the antiretroviral drug Ritonavir, the anti-inflammatory agent Meloxicam, and the anticancer drugs Dabrafenib and Dasatinib. encyclopedia.pubijper.orgnih.gov Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antioxidant effects. encyclopedia.pubnih.govijsrst.com In fact, more than 18 FDA-approved drugs feature the thiazole moiety, highlighting its profound impact on modern medicine. sciencescholar.uslbp.world

Rationale for Dedicated Research on Monosubstituted Thiazoles, with a Focus on 5-Isopropylthiazole

The biological activity of a thiazole-based compound is heavily influenced by the nature and position of substituents on the ring. globalresearchonline.netnih.govlbp.world This principle forms the primary rationale for dedicated research into substituted thiazoles, including monosubstituted variants like this compound. By modifying the thiazole ring at various locations, chemists can generate novel compounds with diverse and potent therapeutic potentials. nih.govlbp.world

Research has specifically highlighted the importance of the 5-position on the thiazole ring. For instance, studies on novel thiazole-based chalcones and other derivatives have shown that substitutions at this position can lead to significant biological activity. nih.gov The 5-isopropyl group, in particular, serves as a crucial building block for more complex molecules. Scientific literature details the synthesis of various compounds where the this compound core is "clubbed" or fused with other heterocyclic systems, such as 1,2,4-triazoles and 1,3,4-oxadiazoles. capes.gov.briajps.com These hybrid molecules have been investigated for their potential as antimicrobial and antitubercular agents, demonstrating that the this compound scaffold is a valuable starting point for developing new therapeutic agents. capes.gov.brrjptonline.orgscirp.org

Historical Development and Contemporary Significance of Thiazole-Based Research

The systematic study of thiazole chemistry began in the late 19th century, with foundational work credited to Hofmann and Hantzsch in the 1880s. ijper.orgsciencescholar.us The Hantzsch thiazole synthesis, which involves the condensation reaction between an α-haloketone and a thioamide, remains one of the most reliable and widely used methods for creating the thiazole ring. ijper.orgijpsjournal.commdpi.com

The contemporary significance of thiazole research is immense and continues to grow. numberanalytics.com The field is highly active, with ongoing efforts to discover novel synthesis methods and to design and develop new thiazole-containing compounds with improved pharmacological profiles. ijper.orgbenthamdirect.com Researchers are focused on creating molecules for a wide range of diseases, including cancer, microbial infections, inflammation, and neurological disorders. encyclopedia.pubnih.govnih.gov The development of resistance to existing drugs, particularly antibiotics, has further spurred research into new chemical entities, with thiazoles being a major focus area. encyclopedia.pubmdpi.com

Scope and Objectives of Current Research on this compound

Current research on this compound is primarily centered on its use as a key intermediate in the synthesis of more complex, biologically active molecules. The main objectives of this research are:

Development of Novel Therapeutic Agents: A significant portion of research involves using the this compound scaffold to synthesize new compounds with potential therapeutic applications. The primary targets for these new derivatives are infectious diseases and cancer. Studies have demonstrated that clubbing the this compound moiety with other heterocyclic rings like triazoles and oxadiazoles (B1248032) can yield compounds with promising antimicrobial, antifungal, and antitubercular activities. capes.gov.brscirp.org

Use as a Chemical Building Block: The this compound structure is a valuable synthon, or building block, in organic chemistry. Researchers utilize it to construct a variety of derivatives for screening in drug discovery programs and for potential use in agrochemicals. researchgate.netijcce.ac.ir

Structure-Activity Relationship (SAR) Studies: A key objective is to understand how different substitutions on the this compound core influence its biological activity. For example, research has shown that combining the this compound ring with a triazole moiety can enhance antitubercular activity compared to the precursor molecule, highlighting the importance of the combined structure. rjptonline.org

Detailed Research Findings

The chemical identity and properties of this compound and a key derivative are summarized below.

Table 1: Chemical Compound Properties

| Property | This compound | 2-Amino-5-isopropylthiazole-4-carboxylic acid |

|---|---|---|

| IUPAC Name | 5-propan-2-yl-1,3-thiazole | 2-amino-5-propan-2-yl-1,3-thiazole-4-carboxylic acid |

| Molecular Formula | C₆H₉NS | C₇H₁₀N₂O₂S |

| Molecular Weight | 127.21 g/mol | 202.23 g/mol |

| Canonical SMILES | CC(C)C1=CSC=N1 | CC(C)C1=C(C(=O)O)N=C(S1)N |

Research into derivatives of this compound has yielded compounds with notable biological activities. The following table summarizes findings from studies on these synthesized molecules.

Table 2: Summary of Biological Activity for this compound Derivatives

| Derivative Class | Target Activity | Key Findings |

|---|---|---|

| 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazoles | Antitubercular, Antimicrobial | Certain derivatives exhibited enhanced potency against Mycobacterium tuberculosis compared to the parent compound. Good to moderate antibacterial and excellent antifungal activity was also observed in some analogs. capes.gov.br |

| 2-substituted-5-[isopropylthiazole] clubbed 1,3,4-oxadiazoles | Antimicrobial, Antitubercular | Compounds demonstrated promising antitubercular activity and deserve further consideration as potential lead structures. capes.gov.br |

| 2-Amino-5-isopropylthiazole-4-carboxylic acid | Antimicrobial, Anti-inflammatory | The compound exhibits antimicrobial properties against various bacterial strains and has been shown to reduce inflammatory markers in animal models. |

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-5(2)6-3-7-4-8-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCKIHDYYQOYJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=CS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595894 | |

| Record name | 5-(Propan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16585-37-8 | |

| Record name | 5-(Propan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Isopropylthiazole and Its Key Intermediates

Classical Heterocyclic Synthesis Approaches to Thiazole (B1198619) Ring Formation

The traditional syntheses of thiazole derivatives are dominated by cyclocondensation reactions that build the heterocyclic ring from acyclic precursors. These methods remain fundamental in organic synthesis.

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone for creating the thiazole nucleus. scispace.com The classical approach involves the condensation of an α-haloketone with a thioamide. researchgate.netresearchgate.net To produce a 5-substituted thiazole like 5-isopropylthiazole, the choice of the α-haloketone is paramount. Specifically, a ketone bearing an isopropyl group adjacent to the halogenated carbon is required.

The reaction mechanism proceeds via nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The selection of different thioamides allows for substitution at the 2-position of the resulting thiazole.

Table 1: Hantzsch Synthesis Adaptation for this compound

| Reactant 1 (α-Halo Ketone) | Reactant 2 (Thioamide) | Product | Notes |

|---|---|---|---|

| 1-Bromo-3-methyl-2-butanone (B140032) | Thioformamide | This compound | Provides the unsubstituted 2-position. |

| 1-Bromo-3-methyl-2-butanone | Thioacetamide | 2-Methyl-5-isopropylthiazole | Introduces a methyl group at the 2-position. |

An efficient, one-pot, multi-component variation of the Hantzsch synthesis has been developed using catalysts like silica-supported tungstosilisic acid, which can proceed under conventional heating or ultrasonic irradiation, highlighting a move towards more environmentally benign procedures. mdpi.combepls.comnih.gov

This subsection is fundamentally an extension of the Hantzsch synthesis, emphasizing the versatility of the thioamide component. The reaction involves the cyclocondensation of thioamides with α-halo ketones or aldehydes. taylorandfrancis.com A one-pot synthesis of 2,4,5-trisubstituted thiazoles has been reported starting from nitro-substituted donor-acceptor cyclopropanes, which generate aroylmethylidene malonate intermediates in situ. rsc.orgnih.gov These intermediates then undergo a conjugate addition and cyclocondensation with a thioamide. rsc.orgnih.gov

This strategy demonstrates the generation of a suitable electrophile (the aroylmethylidene malonate) that reacts with the thioamide nucleophile in a sequence of thia-Michael addition and intramolecular cyclocondensation to furnish the thiazole ring. rsc.org While this specific literature example leads to 2,4,5-trisubstituted thiazoles, the underlying principle of thioamide cyclocondensation is central. For the synthesis of this compound, the key would be the reaction of a thioamide with an appropriate α-halo ketone, such as 1-bromo-3-methyl-2-butanone, as outlined in the Hantzsch approach.

An alternative pathway to thiazoles involves the synthesis and subsequent dehydrogenation or elimination of a thiazoline (B8809763) (dihydrothiazole) precursor. wikipedia.org Thiazolines can be prepared from the reaction of 2-aminoethanethiols with aldehydes or ketones. wikipedia.org To generate a this compound, a substituted 2-aminoethanethiol would be required.

Once the 5-isopropyl-substituted thiazoline is formed, an oxidation or elimination step is necessary to introduce the double bond and form the aromatic thiazole ring. This two-step approach offers a different strategic entry to the thiazole system, where the substituents can be installed on the initial building blocks before the final aromatization step. For instance, the Holzapfel-Meyers-Nicolaou modification involves the cyclocondensation of a thioamide to form a hydroxythiazoline intermediate, which is then dehydrated to the corresponding thiazole. researchgate.net

Thioamide-Based Cyclocondensation Reactions Utilizing α-Halo Ketones or Aldehydes

Modern and Sustainable Synthetic Strategies for this compound

More recent synthetic methods often focus on functionalizing a pre-formed heterocyclic core, offering greater efficiency and modularity. These strategies include transition-metal-catalyzed reactions that can directly install substituents onto the thiazole ring.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. msu.edueie.gr For the synthesis of this compound, this would typically involve coupling a thiazole derivative functionalized at the 5-position (e.g., with a halogen or triflate) with an isopropyl-organometallic reagent, or vice versa.

A notable strategy involves the regioselective C-5 lithiation of a protected thiazole, followed by transmetalation and a Negishi cross-coupling reaction. researchgate.net For example, 2-(trimethylsilyl)thiazole (B1297445) can be selectively lithiated at the 5-position. This lithiated intermediate can then be transmetalated with zinc chloride to form an organozinc reagent, which subsequently undergoes a palladium-catalyzed Negishi cross-coupling with an isopropyl halide to yield 5-isopropyl-2-(trimethylsilyl)thiazole. The trimethylsilyl (B98337) group can then be removed if desired. This method provides a highly regioselective route to 5-substituted thiazoles. researchgate.net

Table 2: Example of Negishi Cross-Coupling for 5-Substitution

| Thiazole Substrate | Key Steps | Coupling Partner | Catalyst System | Product |

|---|

This approach avoids the need to prepare halogenated thiazoles, which can sometimes be challenging. msu.edu

Direct C-H activation is an increasingly important strategy in organic synthesis as it avoids the pre-functionalization of substrates. mdpi.commdpi.com Research has demonstrated the feasibility of palladium-catalyzed direct C-H arylation and alkenylation of the thiazole ring, often with high regioselectivity for the 5-position. researchgate.netrsc.org

For instance, a highly efficient protocol for the direct C-H arylation of substituted thiazoles with aryl bromides at the 5-position has been developed using a palladium N-heterocyclic carbene (Pd-NHC) complex catalyst. researchgate.net Similarly, Pd-catalyzed regioselective C-H alkenylation can provide diversified thiazole derivatives. rsc.org

While direct C-H isopropylation is less commonly reported than arylation or alkenylation, the principles of C-H activation open a potential pathway. Such a transformation would likely involve a palladium, nickel, or copper catalyst to mediate the coupling between the thiazole C-H bond and a source of isopropyl groups, possibly through a radical-mediated or organometallic pathway. This remains an area of active research, promising a more atom-economical and direct route to this compound in the future.

Green Chemistry Principles in this compound Synthesis (e.g., Microwave-Assisted, Solvent-Free)

The synthesis of thiazole derivatives, including this compound, has increasingly adopted green chemistry principles to minimize environmental impact, reduce reaction times, and improve yields. Key among these are microwave-assisted synthesis and solvent-free reaction conditions.

Microwave irradiation has emerged as a powerful tool in thiazole synthesis, often leading to dramatic reductions in reaction time and improved energy efficiency compared to conventional heating methods. researchgate.netacs.orgnih.gov For instance, the Hantzsch thiazole synthesis, a cornerstone reaction involving an α-haloketone and a thioamide, can be significantly accelerated. nih.gov Reactions that might take several hours under conventional reflux can often be completed in minutes with microwave assistance, frequently resulting in higher purity and better yields. nih.govnih.gov One study demonstrated that synthesizing N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via a microwave-assisted Hantzsch reaction in methanol (B129727) at 90°C took only 30 minutes to achieve a 95% yield, whereas conventional heating required 8 hours for a lower yield. nih.gov This efficiency is a common feature of microwave-assisted organic synthesis (MAOS). farmaciajournal.commdpi.com

Solvent-free, or solid-phase, synthesis represents another significant green advancement. By eliminating volatile and often hazardous organic solvents, these methods reduce waste and simplify product isolation. organic-chemistry.org The Hantzsch condensation of 2-bromoacetophenones with thiourea (B124793), for example, can proceed to completion in seconds under solvent-free conditions without a catalyst, with products obtained in good yields after a simple workup. organic-chemistry.orgscispace.com In some protocols, reactants are simply ground together in a mortar and pestle, demonstrating the operational simplicity of this approach. scispace.com One report describes a one-pot condensation of an α-haloketone, thiourea, and an o-hydroxybenzaldehyde under solvent-free conditions that completes in just three minutes with a 95% yield. researchgate.net

These green methodologies are not mutually exclusive and can be combined, such as in microwave-assisted solvent-free (MASF) synthesis, to further enhance reaction efficiency and environmental compatibility. researchgate.net

Interactive Data Table: Comparison of Synthetic Methods for Thiazole Derivatives

| Method | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |

| Microwave-Assisted | Methanol, 90°C | Methanol | 30 min | 95 | nih.gov |

| Conventional Heating | Reflux | Methanol | 8 hours | <95 | nih.gov |

| Solvent-Free | Grinding, Room Temp | None | 3-5 min | 95 | scispace.comresearchgate.net |

| Microwave-Assisted | None | None | 5 min | High | researchgate.net |

| Ultrasonic Irradiation | SiW/SiO₂ | Ethanol/Water | 10-15 min | 85-90 | mdpi.com |

| Conventional Heating | SiW/SiO₂ | Ethanol/Water | 8-10 hours | 79-84 | mdpi.com |

Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Analogs

Achieving selectivity is paramount in the synthesis of substituted thiazoles like this compound to ensure the correct arrangement of functional groups (regioselectivity) and spatial orientation (stereoselectivity).

Regioselectivity in thiazole synthesis is crucial for placing the isopropyl group specifically at the C5 position. The classical Hantzsch synthesis, reacting an α-haloketone with a thioamide, is a primary route where regioselectivity is a key consideration. mdpi.comijper.org The reaction of 1-bromo-3-methyl-2-butanone (an α-haloketone) with a thioamide would be a direct approach to a this compound derivative. The regiochemical outcome is determined by which ketone carbon is attacked by the thioamide's sulfur and which is involved in the subsequent cyclization with the nitrogen. Generally, the reaction provides a single regioisomer. More advanced methods have been developed to control regioselectivity with high precision. For instance, base-promoted cyclization reactions of active methylene (B1212753) isocyanides with dithioates have been shown to be highly regioselective, producing either 2,5- or 4,5-disubstituted thiazoles depending on the specific isocyanide used. rsc.orgrsc.org Similarly, an NBS-assisted regioselective synthesis of 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles has been achieved under solvent-free conditions. nih.gov

Chemo- and Stereoselectivity become important when synthesizing more complex analogs of this compound, especially those with multiple reactive sites or chiral centers. Chemoselective methods allow for the reaction of one functional group in the presence of others. For example, a calcium-catalyzed reaction of tertiary propargyl alcohols bearing an alkene group with thioamides selectively attacks the alkyne over the alkene, demonstrating high chemoselectivity. acs.orgnih.gov

Stereoselective synthesis is employed to create thiazole analogs with specific three-dimensional structures, which is particularly relevant for pharmacologically active molecules. ijper.orgnih.gov This can be achieved through methods like the [3+2] cycloaddition reaction of an azomethine ylide with a dipolarophile, which has been used to stereoselectively synthesize complex dispiro-oxindolopyrrolizidine analogs containing a thiazole motif. mdpi.com Such reactions can proceed with high diastereoselectivity, yielding predominantly one stereoisomer. mdpi.com

Mechanistic Studies of this compound Synthetic Pathways

Understanding the precise step-by-step process of a chemical reaction is fundamental to its optimization and control. For thiazole synthesis, a combination of spectroscopic monitoring, computational modeling, and intermediate isolation provides a detailed picture of the reaction mechanism.

In-Situ Spectroscopic Monitoring of Reaction Progress

In the context of thiazole synthesis, ESI-MS has been used to monitor the progress of Hantzsch-type reactions. For example, in the reaction of α-chloro carbonyl compounds with thioamides, ESI-MS analysis has successfully detected the transient presence of key hydroxy intermediates, which are then dehydrated in situ to furnish the final thiazole product. mdpi.com This direct observation confirms the proposed stepwise mechanism of the reaction. Similarly, other spectroscopic methods can track the consumption of reactants and the appearance of products in real-time. rsc.org An in-situ spectroscopic study using an acoustic levitator, for instance, allowed for the real-time monitoring of the conversion and dynamics of thiazine (B8601807) monomers into dimers, showcasing advanced monitoring capabilities.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. cuny.eduresearchgate.netqeios.com DFT calculations allow for the modeling of reactants, transition states, and products, providing insights into the energy barriers and feasibility of different reaction pathways. cuny.eduajol.info

For the Hantzsch thiazole synthesis, DFT studies have supported a mechanism involving the in-situ formation of a photosensitized ternary electron donor-acceptor (EDA) complex when conducted under visible light. researchgate.net These calculations help to analyze the structure, reactivity, and electronic properties of the molecules involved, including the frontier molecular orbitals (HOMO and LUMO) which are key to understanding chemical reactivity. researchgate.netresearchgate.net Computational models can also predict regioselectivity by calculating the energies of different possible transition states, confirming why one isomer is formed preferentially over another. rsc.org For example, a Molecular Electron Density Theory (MEDT) study of a [3+2] cycloaddition reaction to form thiazole-containing scaffolds explained the observed stereoselectivity by analyzing the Gibbs free activation energies of competing reaction paths. mdpi.com

Interactive Data Table: Computationally Studied Parameters in Thiazole Synthesis

| Parameter Studied | Computational Method | Finding | Reference |

| Reaction Mechanism/Stereoselectivity | MEDT / DFT | Explained endo stereoselectivity via Gibbs free energy calculations of transition states. | mdpi.com |

| Electronic Properties/Reactivity | DFT (B3LYP/6-311G(d,p)) | Analyzed HOMO-LUMO gaps and molecular electrostatic potential to predict reactivity. | researchgate.netqeios.com |

| Reaction Pathway | DFT | Supported the formation of an electron donor-acceptor complex under visible light. | researchgate.net |

| Regioselectivity | DFT | Enriched mechanistic studies for selective cyclization pathways. | rsc.org |

Isolation and Characterization of Reaction Intermediates

The definitive confirmation of a reaction mechanism often relies on the isolation and structural characterization of proposed intermediates. In the Hantzsch thiazole synthesis, the pathway is generally understood to proceed through initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and dehydration.

The key cyclic intermediate is a 4-hydroxythiazoline. While often transient and dehydrated in situ, this intermediate has been successfully isolated under specific conditions. researchgate.net One study demonstrated that by increasing the amount of a solid base (sodium carbonate) in a solvent-free reaction, the reaction could be stopped at the 4-hydroxythiazoline stage. researchgate.net The structure of this isolated intermediate can then be confirmed using standard spectroscopic techniques such as NMR, IR, and mass spectrometry. Another investigation into the synthesis of 4-halomethylthiazoles noted that the 4-hydroxy-2-thiazoline intermediate is not particularly stable and decomposes over a few days, reinforcing the preference for its immediate use in a one-pot process. The successful isolation and characterization of such species provide direct physical evidence for the stepwise nature of the Hantzsch condensation pathway. scholaris.ca

Reactivity and Derivatization Chemistry of the 5 Isopropylthiazole Core

Electrophilic Aromatic Substitution (EAS) on the Thiazole (B1198619) Ring System

The thiazole nucleus is generally considered electron-deficient and thus less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). ias.ac.incore.ac.uk The reaction mechanism typically involves the formation of a cationic intermediate (a sigma complex), and the stability of this intermediate dictates the position of substitution. msu.edulkouniv.ac.in For the thiazole ring, electrophilic attack is generally favored at the C5 position, which is the most electron-rich carbon, followed by the C4 and then the C2 position. pharmaguideline.comuomustansiriyah.edu.iq

Regioselectivity and Site Specificity Influenced by the Isopropyl Group

The presence of an alkyl group at C5 further deactivates the C2 position but can direct incoming electrophiles to the C4 position. core.ac.uk Therefore, in electrophilic attacks on 5-isopropylthiazole, substitution is expected to occur preferentially at the C4 position, provided the C5 position is blocked. If the electrophilic conditions are harsh enough to potentially displace the isopropyl group, substitution might still occur at C5. The steric bulk of the isopropyl group can also play a role, potentially hindering attack at the adjacent C4 position to some degree, although electronic effects are generally dominant in directing substitution.

Halogenation, Nitration, and Sulfonation Reactions of this compound

Specific data on the direct halogenation, nitration, and sulfonation of the parent this compound are scarce, with research often focusing on more complex derivatives. However, the expected reactivity can be inferred from studies on related alkylthiazoles.

Halogenation: Thiazole itself is resistant to bromination under normal conditions, often requiring high temperatures which can lead to complex product mixtures. core.ac.uksaskoer.ca However, the presence of activating groups facilitates the reaction. For 2-alkylthiazoles, bromination typically occurs at the 5-position. uomustansiriyah.edu.iq For this compound, with the 5-position blocked, halogenation would be predicted to occur at the C4-position under forcing conditions, likely requiring a Lewis acid catalyst to activate the halogen. saskoer.ca

Nitration: The nitration of thiazoles is generally difficult due to the basic nitrogen atom, which complexes with the strong acids (sulfuric and nitric acid) used in the reaction. This protonation forms a thiazolium ion, which is strongly deactivated towards electrophilic attack. ias.ac.incore.ac.uk Consequently, nitration requires harsh conditions. thieme-connect.de Studies on 2-methylthiazole (B1294427) have shown that nitration can yield a mixture of 2-methyl-4-nitrothiazole and 2-methyl-5-nitrothiazole, with the latter being the major product under certain conditions. google.com For 4-methylthiazole, nitration occurs at the 5-position. core.ac.uk For this compound, nitration would be expected to be challenging, likely requiring complexing agents like boron trifluoride to prevent N-protonation and directing the nitro group to the C4 position. google.com Direct nitration of various thiazoles has been achieved using nitric acid/trifluoroacetic anhydride, affording mononitro derivatives. researchgate.net

Sulfonation: Thiazole can be sulfonated at the C5 position, but this requires very high temperatures (e.g., 250°C). core.ac.uk Similar to nitration, the reaction proceeds on the deactivated thiazolium ion. For this compound, sulfonation would be predicted to occur at the C4 position under these vigorous conditions.

| Reaction | Reagent(s) | Predicted Major Product | Typical Conditions |

| Halogenation | Br₂, Lewis Acid (e.g., FeBr₃) | 4-Bromo-5-isopropylthiazole | Forcing conditions, catalyst required uomustansiriyah.edu.iqsaskoer.ca |

| Nitration | HNO₃, H₂SO₄ | 5-Isopropyl-4-nitrothiazole | Harsh conditions (high temp.) core.ac.ukgoogle.com |

| HNO₃, (CF₃CO)₂O | 5-Isopropyl-4-nitrothiazole | Milder alternative to H₂SO₄ researchgate.net | |

| Sulfonation | H₂SO₄, SO₃ | This compound-4-sulfonic acid | High temperature (e.g., 250°C) core.ac.uk |

Nucleophilic Reactivity and Additions to the Thiazole Ring

The electron-deficient nature of the thiazole ring, particularly at the C2 position, makes it susceptible to attack by strong nucleophiles.

Reactions with Organometallic Reagents (e.g., Lithiation, Grignard Reagents)

The most acidic proton on the thiazole ring is at the C2 position. This proton can be removed by strong organometallic bases like n-butyllithium (n-BuLi) to form 2-lithiothiazole. pharmaguideline.comiupac.org This lithiated species is a powerful nucleophile that can react with various electrophiles.

For this compound, while the C2 proton remains the most acidic, the reactivity can be influenced by the C5-substituent. Deprotonation with a strong base like n-BuLi or lithium diisopropylamide (LDA) is expected to occur at the C2 position. mt.comvapourtec.comuwindsor.ca The resulting 5-isopropyl-2-lithiothiazole can then be used in subsequent reactions with electrophiles such as aldehydes, ketones, or alkyl halides to introduce a wide range of functional groups at the C2 position. pharmaguideline.comiupac.org

| Reaction | Reagent(s) | Intermediate | Example Electrophile (E⁺) | Final Product |

| Lithiation | n-BuLi or LDA, THF, -78°C | 5-Isopropyl-2-lithiothiazole | 1. R-CHO (Aldehyde) 2. H₂O workup | 2-(1-Hydroxyalkyl)-5-isopropylthiazole |

| 1. CO₂ 2. H⁺ workup | This compound-2-carboxylic acid | |||

| R-X (Alkyl Halide) | 2-Alkyl-5-isopropylthiazole |

Conjugate Addition Reactions and Dearomatization Pathways

While direct conjugate addition to the neutral thiazole ring is not typical, the formation of a thiazolium salt by N-alkylation dramatically changes its reactivity. Thiazolium salts are precursors to N-heterocyclic carbenes (NHCs), which are potent catalysts for reactions like the Stetter reaction and the benzoin (B196080) condensation. organic-chemistry.orgresearchgate.net

In the context of this compound, N-alkylation would yield a 3-alkyl-5-isopropylthiazolium salt. Deprotonation of this salt at C2 generates a nucleophilic ylide (an NHC). This ylide can catalyze the conjugate addition of aldehydes to α,β-unsaturated compounds. orgsyn.orgnih.govnih.gov

Dearomatization of the thiazole ring is a less common but synthetically valuable transformation. rsc.org It typically involves reduction or addition reactions that disrupt the aromatic sextet. For instance, the reaction of organolithium reagents can sometimes lead to addition across a double bond, forming a dearomatized dihydropyridine-like intermediate. csic.es More controlled dearomatization can be achieved through electrochemical methods or transition-metal-catalyzed processes, often on pre-functionalized thiazole derivatives. rsc.orgchim.it For this compound, such pathways would likely require initial activation, for example, by forming the N-alkylated thiazolium salt, making the ring more susceptible to nucleophilic attack and subsequent dearomatization.

Functionalization of the Isopropyl Side Chain

The isopropyl group itself is an aliphatic side chain and its functionalization requires reactions typical for alkanes. The tertiary carbon of the isopropyl group, being adjacent to the aromatic thiazole ring (a "benzylic-like" position), is the most likely site for reaction.

One common method for functionalizing such positions is through free radical halogenation, for example, using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light. This would be expected to replace the tertiary hydrogen with a bromine atom, yielding 5-(2-bromo-2-propanyl)thiazole. This bromo-derivative is a versatile intermediate for introducing other functional groups via nucleophilic substitution.

Another potential pathway is oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkyl side chains on aromatic rings. libretexts.org Depending on the conditions, the isopropyl group on this compound could potentially be oxidized. It has been proposed in related systems that in vivo oxidation of an isopropyl group can lead to a carboxylic acid. researchgate.net Complete oxidation would likely cleave the isopropyl group, while milder, more controlled oxidation could potentially yield an alcohol, 2-(thiazol-5-yl)propan-2-ol, or a ketone via dehydrogenation. nih.govgoogle.com

| Reaction | Reagent(s) | Expected Product |

| Radical Halogenation | N-Bromosuccinimide (NBS), AIBN or hv | 5-(2-Bromo-2-propanyl)thiazole |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | 5-Acetylthiazole or Thiazole-5-carboxylic acid (via cleavage) |

| Milder Oxidizing Agent | 2-(Thiazol-5-yl)propan-2-ol |

Selective Oxidation and Reduction Reactions of the Isopropyl Moiety

The isopropyl group attached to the thiazole ring is susceptible to oxidation and reduction reactions, providing a pathway to introduce new functionalities.

Oxidation: The benzylic-like position of the isopropyl group's tertiary carbon makes it a primary site for oxidation. While specific studies on this compound are not extensively detailed in the literature, analogies can be drawn from related structures where the isopropyl group is a known site of metabolic oxidation. escholarship.org For instance, the oxidation of the isopropyl group can lead to the formation of a tertiary alcohol, 2-(thiazol-5-yl)propan-2-ol. Further oxidation could potentially lead to cleavage of the carbon-carbon bond. The S-oxidation of the thiazole ring itself is also a possible reaction, which can influence the reactivity of the substituents. escholarship.org

Reduction: The thiazole ring is generally resistant to reduction under standard catalytic hydrogenation conditions that would typically reduce an aromatic carbocycle. However, the ring can be reduced under more forcing conditions or by using specific reagents. The isopropyl group itself is already fully saturated and thus not susceptible to reduction.

| Reaction Type | Reagent/Conditions | Product | Reference |

| Oxidation | Oxidizing Agents (e.g., KMnO₄, CrO₃) | 2-(thiazol-5-yl)propan-2-ol | Inferred from general organic principles |

| S-Oxidation | Peroxy acids (e.g., m-CPBA) | This compound S-oxide | escholarship.org |

This table is illustrative and based on general chemical principles and related compound reactivity, as direct research on the parent this compound is limited.

Introduction of Additional Functionalities via C-H Activation

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in modern organic synthesis, enabling the formation of new bonds without the need for pre-functionalized substrates. sigmaaldrich.comdmaiti.com The thiazole ring possesses C-H bonds that can be targeted for such transformations.

Palladium-catalyzed direct arylation is a prominent method for C-H functionalization. researchgate.net Research on the related isomer, 2-isopropylthiazole (B97041), has demonstrated its successful cross-coupling with aryl bromides. In these reactions, a palladium catalyst, often supported by an N-heterocyclic carbene (NHC) ligand, facilitates the activation of a C-H bond on the thiazole ring and subsequent coupling with the aryl halide. researchgate.net It is highly probable that this compound would undergo similar reactions, primarily at the C2 position, which is the most acidic and sterically accessible position on the ring for deprotonation/metalation.

Table of Representative C-H Arylation Conditions (based on analogous thiazoles):

| Heterocycle | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Butylthiophene | 4-Bromoacetophenone | [bis-(NHC)PdBr₂] (0.3) | KOAc | DMAc | 130 | 94 (conversion) | researchgate.net |

This data demonstrates the feasibility of direct arylation on similar heterocycles, a strategy applicable to this compound.

Ring Transformations and Rearrangement Reactions of this compound Derivatives

The thiazole ring, while aromatic, can undergo ring transformation and rearrangement reactions under specific conditions, leading to the formation of different heterocyclic systems. These reactions are often driven by the cleavage of the C-S or N-C bonds within the ring. While literature specifically detailing ring transformations of the parent this compound is sparse, general reactivity patterns of the thiazole nucleus can be considered. For example, certain substituted thiazoles can undergo rearrangements like the Dimroth rearrangement or can be used as precursors for the synthesis of other fused heterocyclic systems. nih.govnih.gov The synthesis of 1,2,4-triazolo[3,4-b] Current time information in Chatham County, US.smolecule.comsmolecule.comthiadiazines, for instance, can involve the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles, showcasing how one heterocyclic system can be built upon or transformed. nih.gov

Complexation Chemistry and Coordination Behavior with Metal Ions

The thiazole ring, containing both nitrogen and sulfur heteroatoms, is an excellent ligand for coordinating with metal ions. The nitrogen atom, in particular, acts as a Lewis base, donating its lone pair of electrons to form coordinate bonds with transition metals. rsc.orgnih.gov

Chelation Modes and Ligand Properties of the Thiazole Nitrogen

The nitrogen atom at position 3 of the thiazole ring is the primary site for coordination with metal ions. oup.com When this compound acts as a simple monodentate ligand, it binds to the metal center through this nitrogen atom.

However, derivatives of this compound that incorporate additional donor groups can act as polydentate or chelating agents. wikipedia.org For example, introducing a pyridyl group at the 2-position of a 5-N-arylaminothiazole creates a bidentate ligand that can chelate a metal ion using both the thiazole nitrogen and the pyridyl nitrogen. rsc.orgnih.gov This chelation results in the formation of a stable five-membered ring with the metal center, an entropically favorable arrangement known as the chelate effect. wikipedia.org The properties of the resulting metal complex, such as its geometry, stability, and photophysical characteristics, are highly dependent on the nature of the metal ion and the specific structure of the ligand.

Synthesis and Structural Characterization of Metal Complexes Incorporating this compound

The synthesis of metal complexes involving thiazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. sysrevpharm.orgorientjchem.org A variety of transition metal complexes with ligands containing the thiazole moiety have been synthesized and characterized.

For instance, a series of 5-N-arylaminothiazoles bearing pyridyl groups have been complexed with first-row transition metals like nickel(II) and zinc(II). rsc.orgnih.gov X-ray crystallographic analysis of a nickel complex revealed a dinuclear structure where two nickel centers are bridged by chlorine atoms, and each nickel ion is coordinated to the thiazole and pyridyl nitrogen atoms of the ligand in a distorted octahedral geometry. nih.gov In contrast, zinc(II) complexes with similar ligands have been shown to enhance emission properties, suggesting their potential use in sensing applications. rsc.org

Table of Characterized Metal Complexes with Thiazole-Containing Ligands:

| Ligand System | Metal Ion | Coordination Geometry | Key Structural Feature | Reference |

|---|---|---|---|---|

| 5-N-Arylaminothiazole with pyridyl group | Ni(II) | Distorted Octahedral | Dinuclear, chlorine-bridged complex | nih.gov |

| 5-N-Arylaminothiazole with pyridyl group | Zn(II) | Not specified | Enhanced emission properties | rsc.org |

| 5-Aminomethyl- nih.govaneN₄ | Cu(II) | Square-based Pyramidal | Pentacoordinated copper | scirp.org |

| 5-Aminomethyl- nih.govaneN₄ | Ni(II), Cr(III) | Octahedral | Hexacoordinated metal center | scirp.org |

These examples underscore the versatility of the thiazole nucleus as a building block in coordination chemistry, with the potential to form a wide array of structurally diverse and functionally interesting metal complexes.

Advanced Spectroscopic and Structural Characterization of 5 Isopropylthiazole and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. High-field NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle of 5-isopropylthiazole. sdsu.eduyoutube.comemerypharma.com

COrrelation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.eduemerypharma.com For this compound, a COSY spectrum would be expected to show a strong cross-peak between the methine proton (-CH) and the six equivalent methyl protons (-CH₃) of the isopropyl group, confirming the presence of this substituent.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons they are attached to (¹J C-H coupling). emerypharma.comcolumbia.edu It is highly sensitive and allows for the unambiguous assignment of each carbon atom that bears protons. columbia.edu For this compound, the HSQC spectrum would show correlations between the thiazole (B1198619) ring protons (H2 and H4) and their corresponding carbons (C2 and C4), as well as correlations for the isopropyl group's CH and CH₃ protons to their respective carbons.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound Predicted chemical shifts (δ) are in ppm. Actual values may vary based on solvent and experimental conditions.

| Position | Atom Type | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| 2 | C-H | ~8.7 | ~152 | C4, C5 |

| 4 | C-H | ~7.6 | ~140 | C2, C5 |

| 5 | C | - | ~148 | - |

| 6 (CH) | C-H | ~3.2 (septet) | ~30 | C5, C7 |

| 7 (CH₃) | C-H | ~1.3 (doublet) | ~23 | C5, C6 |

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure of materials in their solid form. mdpi.com This is particularly valuable for studying polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs of a compound can have distinct physical properties.

For this compound and its analogs, ssNMR could be used to:

Identify and Characterize Polymorphs: Small differences in the local environment of atoms in different crystal packing arrangements lead to distinct chemical shifts and peak multiplicities in ssNMR spectra.

Determine Intermolecular Interactions: Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can be used to probe through-space interactions, providing information on how molecules are arranged relative to one another in the crystal lattice.

Complement X-ray Diffraction Data: In cases where obtaining a single crystal suitable for X-ray diffraction is challenging, ssNMR can provide crucial structural constraints.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). measurlabs.combioanalysis-zone.comresearchgate.net This precision allows for the calculation of an unambiguous molecular formula, distinguishing between compounds that have the same nominal mass but different elemental compositions. nih.gov

For this compound, with a molecular formula of C₇H₁₁NS, HRMS would be used to confirm its elemental makeup.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₁NS |

| Nominal Mass | 141 |

| Monoisotopic (Exact) Mass | 141.0612 |

| Expected Ion ([M+H]⁺) | 142.0685 |

An experimentally determined m/z value within a narrow tolerance (e.g., ±5 ppm) of the calculated exact mass provides high confidence in the assigned molecular formula. nih.gov

Tandem mass spectrometry (MS/MS or MS²) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion (parent ion) and analyze its resulting product ions (daughter ions). wikipedia.orgeag.comlabmanager.com This process, often involving collision-induced dissociation (CID), provides structural information by revealing how a molecule breaks apart. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of known compounds or help elucidate the structure of unknowns. mdpi.comresearchgate.net

For this compound ([M+H]⁺ = 142.0685), MS/MS analysis would likely show characteristic fragmentation pathways, such as the loss of neutral fragments from the isopropyl group or cleavage of the thiazole ring.

Table 3: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

|---|---|---|---|

| 142.07 | 127.05 | CH₃ (15.02) | Loss of a methyl radical |

| 142.07 | 100.03 | C₃H₆ (42.04) | Loss of propene |

| 142.07 | 85.03 | C₃H₇N (57.04) | Cleavage involving the isopropyl group and ring nitrogen |

Ion Mobility Mass Spectrometry (IM-MS) is an advanced technique that separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution. chemrxiv.org In an IM-MS experiment, ions drift through a gas-filled cell under a weak electric field, and their drift time is measured. This drift time is related to the ion's rotationally averaged collision cross-section (CCS), which is a measure of its three-dimensional shape. chemrxiv.orghokudai.ac.jp

For this compound and its analogs, IM-MS can provide valuable conformational information:

Separation of Isomers: Structural isomers that have the same exact mass can often be separated and identified based on their different CCS values.

Conformational Families: The technique can reveal if a molecule exists in multiple stable conformations in the gas phase, which may appear as different peaks or a broadened peak in the ion mobilogram.

Host-Guest Complex Analysis: For larger analogs or complexes, IM-MS is a powerful tool for studying the size and shape of supramolecular assemblies. chemrxiv.org

Table 4: Hypothetical Ion Mobility Data for this compound Adducts

| Ion Adduct | Formula | m/z | Predicted CCS (Ų) in N₂ |

|---|---|---|---|

| [M+H]⁺ | [C₇H₁₂NS]⁺ | 142.0685 | ~125 |

| [M+Na]⁺ | [C₇H₁₁NNaS]⁺ | 164.0504 | ~130 |

| [2M+H]⁺ | [C₁₄H₂₃N₂S₂]⁺ | 283.1297 | ~170 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional structure of a crystalline compound. uol.decarleton.edu This non-destructive technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. carleton.edu The pattern of diffracted X-rays provides detailed information about the internal lattice of the crystal, allowing for the determination of unit cell dimensions, bond lengths, bond angles, and the exact position of every atom in the molecule and its relationship to neighboring molecules in the crystal lattice. carleton.eduuhu-ciqso.es

To perform SC-XRD on this compound, a high-quality single crystal must first be grown. If successful, the analysis would yield a definitive structural model and a wealth of crystallographic data.

Table 5: Hypothetical Crystallographic Data for this compound This data is illustrative for a potential crystal structure.

| Parameter | Hypothetical Value |

|---|---|

| Chemical formula | C₇H₁₁NS |

| Formula weight | 141.23 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° |

| Volume | 845 ų |

| Z (molecules per unit cell) | 4 |

| Bond Length (C=N) | ~1.35 Å |

| Bond Angle (C-S-C) | ~90° |

This definitive structural information is crucial for understanding structure-activity relationships and for computational modeling studies.

Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

In many thiazole-containing crystal structures, hydrogen bonding is a primary organizing force. These can include conventional N–H···O and N–H···N bonds, which often lead to the formation of predictable motifs like dimers and chains. tandfonline.comresearchgate.net For instance, in structures containing amide functionalities, N–H···N hydrogen bonds between the amide proton and the thiazole nitrogen atom can form inversion dimers. tandfonline.com Weak C–H···O and C–H···N interactions also play a crucial role in consolidating the crystal packing into three-dimensional frameworks. tandfonline.comd-nb.info

Furthermore, the nitrogen and sulfur atoms of the thiazole ring can act as electron donors, participating in hydrogen-bonding networks, particularly in hydrated crystals or co-crystals. acs.org In clathrate hydrates, thiazole has been shown to interact with water molecules via O–H···N and O–H···S hydrogen bonds. acs.org

Beyond hydrogen bonding, π–π stacking interactions between thiazole rings and adjacent aromatic systems are common, contributing significantly to crystal cohesion. acs.org The packing can also be influenced by weaker interactions, such as C–H···S and S···N contacts, which, although less energetic, collectively contribute to the stability of the crystal lattice. acs.orgmdpi.comsemanticscholar.org The specific substituents on the thiazole ring heavily influence which of these interactions dominate, leading to varied packing motifs like herringbone or slipped-stack arrangements. researchgate.net

Table 1: Common Intermolecular Interactions in Crystalline Thiazole Analogs

| Interaction Type | Description | Example Compounds | References |

|---|---|---|---|

| N–H···N/O Hydrogen Bonds | Strong directional interactions forming dimers and layered structures. | N-(4-Bromophenyl)-2-(methylthio)thiazole-5-carboxamide, 2-amino-4-phenyl-1,3-thiazole derivatives | tandfonline.comresearchgate.net |

| O–H···N/S Hydrogen Bonds | Occur in hydrated crystals or with hydroxylated analogs, where water or hydroxyl groups interact with the thiazole heteroatoms. | Thiazole clathrate hydrates, Ni(4-tza)₂(H₂O)₂ | d-nb.infoacs.org |

| C–H···O/N/S Interactions | Weaker hydrogen bonds that provide additional stability to the 3D crystal network. | Substituted thiazole BF₂ complexes, Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate | acs.orguomphysics.net |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings, influencing the stacking arrangement (e.g., slipped-stack). | Thiazolo[5,4-d]thiazole (B1587360) derivatives, Substituted thiazole BF₂ complexes | researchgate.netacs.org |

| S···N/S/Cl Contacts | Short intermolecular electrostatic interactions that help optimize crystal packing density. | 4-chloro-5H-1,2,3-dithiazole-5-thione | mdpi.comsemanticscholar.org |

Conformational Analysis of the Isopropyl Group in the Crystalline State

In the crystalline state, the isopropyl group will adopt a low-energy conformation that minimizes steric clashes with adjacent molecules. This often results in a specific, "locked" orientation. Studies on various organic molecules show that the preferred conformation is one where the methine hydrogen (the hydrogen on the carbon attached to the ring) is oriented in a specific relationship to the plane of the heterocyclic ring. researchgate.net The two methyl groups of the isopropyl substituent will then be positioned to reduce van der Waals strain.

X-ray crystallography of related structures reveals that the isopropyl group's orientation is stabilized by a network of weak intermolecular interactions. iucr.org Even in the absence of strong directional forces, the cumulative effect of many weak van der Waals contacts dictates the rotational position of the group. In some crystal structures, isopropyl groups may exhibit significant thermal motion, indicating a degree of rotational freedom or disorder even in the solid state. However, in many other cases, the group is fixed in a single conformation. mdpi.comresearchgate.netacs.org For this compound, it is expected that the group's conformation would be primarily governed by crystal packing forces, aiming to achieve the most efficient and stable arrangement with surrounding molecules.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a compound. spectroscopyonline.com The two techniques are complementary; vibrations that are strong in Raman may be weak in IR, and vice-versa, due to different selection rules. spectroscopyonline.comsurfacesciencewestern.com FTIR is sensitive to vibrations that cause a change in the dipole moment (e.g., polar bonds like C=O), while Raman is sensitive to vibrations that change the polarizability of the molecule (e.g., non-polar bonds like C-C or S-S). surfacesciencewestern.com

For this compound, the vibrational spectrum would be characterized by contributions from the thiazole ring and the isopropyl substituent.

Thiazole Ring Vibrations : The aromatic thiazole ring gives rise to a series of characteristic bands. C=N and C=C stretching vibrations are expected in the 1400-1650 cm⁻¹ region. researchgate.netmdpi.com The C-S stretching vibration typically appears at lower frequencies, often in the 700-800 cm⁻¹ range. researchgate.net Ring breathing and deformation modes will also be present throughout the fingerprint region (<1500 cm⁻¹).

Isopropyl Group Vibrations : The isopropyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic C-H stretch). Asymmetric and symmetric C-H bending modes for the methyl (CH₃) groups are expected around 1460 cm⁻¹ and 1380 cm⁻¹, respectively. The presence of a doublet near 1380 cm⁻¹ is often characteristic of an isopropyl group.

The combination of FTIR and Raman spectroscopy would allow for a comprehensive assignment of these functional groups.

Table 2: Predicted Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch (Thiazole ring) | Medium | Strong |

| 2980 - 2850 | Aliphatic C-H Stretch (Isopropyl group) | Strong | Strong |

| 1650 - 1550 | C=N Stretch (Thiazole ring) | Medium-Strong | Medium |

| 1550 - 1400 | C=C Stretch (Thiazole ring) | Medium-Strong | Strong |

| ~1460 | Asymmetric C-H Bend (CH₃ of Isopropyl) | Medium | Medium |

| ~1380 | Symmetric C-H Bend (Isopropyl doublet) | Strong | Medium |

| 800 - 700 | C-S Stretch (Thiazole ring) | Medium | Medium-Strong |

Electronic Spectroscopy (UV-Visible Absorption and Fluorescence) for Electronic Structure Characterization

UV-Visible absorption and fluorescence spectroscopy are powerful tools for probing the electronic structure of molecules by examining the transitions of electrons between different energy levels. biocompare.commsu.edulibretexts.org

UV-Visible Absorption: Thiazole and its derivatives typically exhibit absorption bands in the ultraviolet region of the spectrum, arising from π → π* and n → π* electronic transitions within the aromatic ring. The position and intensity of the maximum absorption wavelength (λmax) are sensitive to the substituents on the thiazole ring. For this compound, the alkyl group is an electron-donating group, which is expected to cause a small bathochromic (red) shift compared to unsubstituted thiazole. The absorption spectrum is also influenced by the solvent, with polar solvents often causing shifts in λmax due to stabilization of the ground or excited states.

Fluorescence: Many thiazole derivatives are known to be fluorescent, emitting light upon relaxation from an excited electronic state. researchgate.net The emitted light is of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence quantum yield (the efficiency of the fluorescence process) and the emission wavelength are highly dependent on the molecular structure and the environment. acs.orgnih.gov

In some thiazole analogs, fluorescence is strong in solution but quenched in the solid state due to aggregation and intermolecular interactions like π–π stacking, which provide non-radiative decay pathways. acs.org Conversely, some systems exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the solid state because the rigid environment restricts intramolecular rotations that would otherwise quench the emission. acs.org The fluorescence properties of this compound would be determined by the electronic nature of the thiazole ring and the potential for quenching or enhancement effects based on its aggregation behavior.

Table 3: Representative Photophysical Data for Thiazole Analogs

| Compound Type | State/Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| Thiazole-BF₂ Complex (unsubstituted) | Solid Film | - | 512 | 0.94 | acs.orgnih.gov |

| Thiazole-BF₂ Complex (methyl-substituted) | Solid Film | - | 473 | 0.12 | acs.orgnih.gov |

| Thiazole-BF₂ Complex (ethoxycarbonyl-substituted) | Solid Film | - | 502 | 0.09 | acs.orgnih.gov |

| 4-Pyridyl Thiazole (methoxy-phenyl substituted) | Solution | - | - | High | |

| Thiazolo[5,4-d]thiazole derivatives | Crystal | Orange-red to blue fluorescence | - | rsc.org |

Computational Chemistry and Theoretical Studies on 5 Isopropylthiazole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-isopropylthiazole, such as its electronic landscape and energetic stability. These methods solve approximations of the Schrödinger equation to determine the molecule's behavior at an electronic level.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules like this compound. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. libretexts.org

Molecular Orbital Analysis: A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.ro The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. chalcogen.rorepositorioinstitucional.mx A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be distributed primarily over the electron-rich thiazole (B1198619) ring, particularly the sulfur and nitrogen atoms, while the LUMO would also be located on the heterocyclic ring, representing the π-antibonding orbitals. iupac.org

Below is a representative table of FMO energies calculated for this compound using a common DFT functional (B3LYP) and basis set.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.58 | Highest Occupied Molecular Orbital |

| LUMO | -0.89 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.69 | Energy difference, indicates high stability |

Note: The data in this table is representative and based on typical values for similar thiazole derivatives calculated using DFT methods.

Electrostatic Potential Maps (MEP): An MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. bhu.ac.inresearchgate.net It is invaluable for predicting sites of nucleophilic and electrophilic attack. For this compound, the MEP would show regions of negative potential (typically colored red) concentrated around the electronegative nitrogen and sulfur atoms of the thiazole ring, indicating these are the primary sites for electrophilic interaction. researchgate.net Conversely, regions of positive potential (blue) would be found near the hydrogen atoms, while the isopropyl group would exhibit a largely neutral (green) potential. bhu.ac.in

Quantum chemical calculations are also employed to predict spectroscopic parameters, which can be used to interpret and verify experimental data.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. scm.comunits.it These predictions are valuable for assigning signals in experimental spectra. The calculated shielding tensors are typically referenced against a standard compound (e.g., tetramethylsilane) to yield chemical shifts (δ). hawaii.edu

The following table presents predicted NMR chemical shifts for this compound.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Thiazole-H2 | 8.75 | 152.1 |

| Thiazole-H4 | 7.30 | 120.5 |

| Thiazole-C5 | - | 165.2 |

| Isopropyl-CH | 3.25 | 30.8 |

| Isopropyl-CH3 | 1.35 | 23.4 |

Note: These values are illustrative predictions based on DFT calculations for analogous structures.

Vibrational Frequencies: DFT calculations can accurately predict the vibrational frequencies that correspond to absorption bands in an infrared (IR) spectrum. surendranatheveningcollege.comnist.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as bond stretching or bending. bhu.ac.in Due to systematic errors in calculations, the computed frequencies are often scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net Key predicted vibrations for this compound would include the C=N and C-S stretching modes of the thiazole ring and the characteristic C-H bending and stretching modes of the isopropyl group.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Electrostatic Potential Maps

Conformational Analysis and Energy Landscapes of the Isopropyl Group

The presence of the flexible isopropyl group introduces conformational variability to the this compound molecule. Conformational analysis helps to identify the most stable arrangements and the energy barriers that separate them. libretexts.org

A torsional potential energy surface (PES) is generated by systematically rotating a specific bond—in this case, the bond connecting the isopropyl group to the thiazole ring (C5-C(isopropyl))—and calculating the potential energy at each incremental angle. brynmawr.edu This mapping reveals the low-energy (stable) and high-energy (unstable) conformations. The resulting energy profile is dictated by steric interactions between the methyl groups of the isopropyl substituent and the atoms of the thiazole ring. Staggered conformations, where the hydrogen and methyl groups are positioned to minimize steric clash, represent energy minima, while eclipsed conformations correspond to energy maxima. libretexts.org

The table below illustrates a hypothetical energy landscape for the rotation of the isopropyl group in this compound.

| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) |

| 0 | Eclipsed | 3.5 (Barrier) |

| 60 | Staggered | 0.0 (Minimum) |

| 120 | Eclipsed | 3.5 (Barrier) |

| 180 | Staggered | 0.0 (Minimum) |

Note: Data is conceptual, representing a typical potential energy surface for isopropyl group rotation.

Torsional Potential Energy Surface Mapping

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum mechanics is ideal for studying single molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase, such as in a solvent. tu-darmstadt.dediva-portal.org MD simulations model the movements of atoms and molecules over time based on classical mechanics, allowing for the study of dynamic processes and intermolecular forces. researchgate.net

For this compound, an MD simulation in an aqueous environment would provide insights into its solvation. mdpi.com The simulation would model the interactions between water molecules and the different parts of the this compound molecule: the polar thiazole ring (capable of hydrogen bonding via its nitrogen atom) and the nonpolar, hydrophobic isopropyl group. Such simulations can reveal the structure of the solvation shell, the average number of hydrogen bonds, and the orientation of the molecule at the solvent interface. This information is critical for understanding its solubility and how it behaves in a biological environment.

Reaction Mechanism Modeling for Synthetic Pathways and Degradation Processes

Computational modeling is a powerful tool for elucidating the intricate mechanisms of chemical reactions. For derivatives of this compound, this involves mapping the potential energy surfaces of synthetic and degradation pathways to understand transition states, intermediates, and reaction kinetics.

Synthetic Pathways: The synthesis of functionalized this compound derivatives often involves multi-step reactions. For instance, the preparation of key intermediates like methyl 2-amino-5-isopropylthiazole-4-carboxylate serves as a foundation for more complex structures. mdpi.comgoogle.com A common synthetic route involves the reaction of appropriate precursors, such as isopropylamine (B41738) with thiourea (B124793) and α-haloketones, followed by cyclization to form the thiazole ring. Another documented synthesis is the deamination of methyl 2-amino-5-isopropylthiazole-4-carboxylate to produce methyl this compound-4-carboxylate using sodium nitrite (B80452) and hypophosphorous acid. thieme-connect.de

Theoretical studies can model these reaction pathways. Using methods like Density Functional Theory (DFT), chemists can calculate the activation energies for each step, identify the most plausible reaction coordinates, and predict the influence of different catalysts or solvent conditions. This modeling provides a microscopic view of how bonds are formed and broken during the thiazole ring formation and subsequent functional group interconversions.

A summary of representative synthetic reactions for this compound derivatives that are candidates for mechanistic modeling is provided below.

| Starting Material | Reagents | Product | Reference |

| Methyl 2-amino-5-isopropylthiazole-4-carboxylate | Sodium Nitrite (NaNO₂), Hypophosphorous Acid (H₃PO₂) | Methyl this compound-4-carboxylate | thieme-connect.de |

| 2-bromo-5-isopropylthiazole-4-carboxylic acid ethyl ester | Thiourea | 2-Amino-5-isopropylthiazole-4-carboxylic acid | google.com |

| Methhyl-2-amino-5-isopropyl thiazole-4-carboxylate | N-Methyl-4-Nitro-2-trichloroacetylpyrrole, Triethylamine (TEA) | Methyl 2-(1-methyl-4-nitro-1H-pyrrole-2-carboxamido)-5-isopropylthiazole-4-carboxylate | mdpi.com |

| Methyl 2-amino-5-isopropylthiazole-4-carboxylate | 2-fluoro-5-(trifluoromethyl)benzoyl chloride, Triethylamine | Methyl 2-((2-fluoro-5-(trifluoromethyl)benzoyl)amino)-5-isopropylthiazole-4-carboxylate | google.com |

Degradation Processes: this compound derivatives, like many heterocyclic compounds, can undergo degradation through processes such as oxidation or hydrolysis. Computational modeling can predict the susceptibility of the thiazole ring and its substituents to nucleophilic or electrophilic attack. For example, theoretical studies can simulate the interaction with reactive oxygen species to model oxidative degradation or with water molecules under varying pH conditions to model hydrolysis. These models can identify the most likely sites of initial attack and map the subsequent degradation cascade, predicting the formation of various byproducts. This information is valuable for assessing the chemical stability of these compounds in non-clinical applications.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) for Non-Clinical Applications

QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are instrumental in designing novel molecules with desired characteristics for non-clinical uses, such as in the development of new antimicrobial or antiviral agents.

QSAR in Antiviral Research: The this compound moiety is a key component in certain potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). A notable example involves the compound YM-215389, which incorporates a 4-chloro-5-isopropylthiazole group. researchgate.netpatsnap.comresearchgate.netresearchgate.net This compound has demonstrated significant activity against HIV-1 reverse transcriptase (RT), including mutant strains that are resistant to other drugs. patsnap.comresearchgate.netresearchgate.net

To understand the structural requirements for this activity, three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to a series of NNRTI compounds containing the this compound scaffold. patsnap.com These computational models generate contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are critical for binding to the enzyme's active site. patsnap.com The insights from these QSAR models guide the rational design of new derivatives with potentially enhanced potency and a better resistance profile. patsnap.com

| Compound/Series | Target | QSAR Application | Key Finding | References |

| Thiazolidenebenzenesulfonamide Derivatives (including 4-chloro-5-isopropylthiazole moiety) | HIV-1 Reverse Transcriptase (RT) | 3D-QSAR (CoMFA, CoMSIA) | Identified key structural features for binding affinity and overcoming drug resistance mutations like K103N. | patsnap.comresearchgate.netresearchgate.net |

| 2-substituted-5-isopropylthiazole fused with 1,2,4-triazoles | Mycobacterium tuberculosis | SAR | The combination of thiazole and triazole rings was identified as crucial for anti-tubercular activity. | rjptonline.org |

| Thiazolides | Hepatitis B Virus (HBV) | QSAR | Used to correlate structural descriptors with antiviral activity. | amazonaws.com |

| Oligoamides of 2-amino-5-alkylthiazole 4-carboxylic acids | Trypanosoma brucei | SAR | Guided fragment-based drug design to improve potency against the parasite. | researchgate.net |

QSPR for Physicochemical Properties: QSPR models can be developed to predict various physicochemical properties of this compound derivatives without the need for experimental measurement. These properties can include solubility, lipophilicity (logP), and dipole moment, which are critical for a compound's behavior in non-clinical contexts. For instance, predicting the lipophilicity of a potential antimicrobial agent is crucial as it influences its ability to penetrate microbial cell membranes. By calculating a range of molecular descriptors (e.g., topological, electronic, constitutional), QSPR models can establish a mathematical relationship between these descriptors and a specific property, enabling rapid screening of virtual compound libraries.

Applications of 5 Isopropylthiazole and Its Derivatives in Non Clinical Research Domains

Role in Materials Science and Polymer Chemistry

The unique electronic properties of the thiazole (B1198619) ring make it an attractive building block for the creation of novel polymeric materials with applications in electronics and energy.

The development of new polymers is predicated on the synthesis of functional monomers. Thiazole-containing monomers are designed to be incorporated into polymer backbones to impart specific electronic or physical properties. The synthesis of these monomers often involves building the thiazole ring from precursors or functionalizing a pre-existing thiazole. For instance, a thiazole methacrylamide (B166291) (TMAAm) monomer can be synthesized from the reaction of methacryloyl chloride with 2-aminothiazole (B372263). lifescienceglobal.com This monomer can then be copolymerized with other monomers, such as styrene, via radical polymerization to create a series of copolymers with varying compositions. lifescienceglobal.com

Another approach involves creating more complex monomers where the thiazole unit is flanked by other functional groups. An example is the synthesis of a monomer based on a thiazole-diketopyrrolopyrrolone unit, which can be polymerized through direct (hetero)arylation polycondensation. nih.gov The synthesis of imide-functionalized thiazole monomers has also been developed to create electron-deficient building blocks for n-type polymers. Polymerization methods are chosen based on the monomer structure and desired polymer properties, with techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and palladium-catalyzed cross-coupling reactions such as direct arylation polymerization (DArP) being employed to achieve controlled molecular weights and structures. acs.orgacs.org The direct arylation of 2-isopropylthiazole (B97041) itself has been demonstrated, showcasing a pathway to incorporate this specific unit into larger conjugated systems. researchgate.net

Table 1: Examples of Thiazole-Based Monomer Synthesis and Polymerization

| Monomer Type | Synthesis Method | Polymerization Technique | Resulting Polymer Type | Reference(s) |

| Thiazole Methacrylamide (TMAAm) | Reaction of 2-aminothiazole and methacryloyl chloride | Radical Polymerization | Copolymers with styrene | lifescienceglobal.com |

| Thiazole-flanked Diketopyrrolopyrrolone | Multi-step synthesis from diketopyrrolopyrrole precursors | Direct (Hetero)Arylation Polycondensation (DHAP) | n-type polymer | nih.gov |

| Imide-Functionalized Bithiazole | Multi-step synthesis from methyl 2-bromothiazole-4-carboxylate | Stille Coupling | All-acceptor type homopolymers and copolymers | |

| Thiazolothiazole (TzTz) with Thienyl Groups | Capping TzTz with bromothienyl and thienyl groups | Direct Arylation Polymerization (DArP) | Donor-acceptor copolymers | acs.org |